molecular formula C10H8O2S B074233 6-Methylbenzo[b]thiophene-2-carboxylic acid CAS No. 1467-86-3

6-Methylbenzo[b]thiophene-2-carboxylic acid

Cat. No. B074233
CAS RN: 1467-86-3
M. Wt: 192.24 g/mol
InChI Key: KQRBOHOKLNORTA-UHFFFAOYSA-N
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Description

6-Methylbenzo[b]thiophene-2-carboxylic acid is a compound of interest due to its potential applications in the synthesis of heterocyclic compounds, which are pivotal in the development of new materials and pharmaceuticals. Its structure comprises a thiophene ring fused with a benzene ring, substituted with a methyl group and a carboxylic acid group, contributing to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of this compound and related compounds involves palladium-catalyzed cross-coupling reactions, starting from brominated or boronated thiophene intermediates. These reactions are pivotal for creating a diverse array of thiophene derivatives by facilitating the introduction of various functional groups into the thiophene moiety. A notable method includes the use of Suzuki cross-coupling of 6-boronated methylbenzo[b]thiophenes intermediates with bromo or iodonitrobenzene, followed by reductive cyclization (Ferreira, Queiroz, & Kirsch, 2001).

Molecular Structure Analysis

The molecular structure of this compound is characterized by X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy. These techniques elucidate the planarity of the benzene and thiophene rings and the positions of substituents which significantly affect the compound's electronic and photophysical properties.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including nitration, which results in the introduction of nitro groups at specific positions on the benzene ring. The reaction conditions significantly influence the substitution pattern and yield of the nitration products (Cooper & Scrowston, 1971). Additionally, this compound serves as a precursor for the synthesis of novel arylidene derivatives showing promising antimicrobial activity (Kathiravan, Venugopal, & Muthukumaran, 2017).

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • Tominaga et al. (1982) discussed the synthesis of various methylbenzo[b]thiophenes, including derivatives of 6-Methylbenzo[b]thiophene-2-carboxylic acid, through photocyclization of styrylbenzo[b]thiophenes (Tominaga, Pratap, Castle, & Lee, 1982).
    • Chapman et al. (1972) explored reactions of 7-hydroxy- and 7-mercapto-3-methylbenzo[b]thiophenes, providing insights into the chemical behavior of similar benzo[b]thiophene derivatives (Chapman, Clarke, & Manolis, 1972).
  • Pharmacological Applications :

    • Cross et al. (1986) described the synthesis of 1H-imidazol-1-yl-substituted benzo[b]thiophene derivatives, including this compound, as potent inhibitors of thromboxane synthetase, highlighting its potential in pharmacological applications (Cross, Dickinson, Parry, & Randall, 1986).
    • Radwan, Shehab, and El-Shenawy (2009) synthesized derivatives of 5-aminobenzo[b]thiophene-2-carboxylic acid, demonstrating their anti-inflammatory properties, which suggests similar potential for this compound derivatives (Radwan, Shehab, & El-Shenawy, 2009).
  • Environmental Impact and Degradation :

    • Andersson and Bobinger (1996) studied the photochemical degradation of methylbenzothiophenes, including 6-Methylbenzo[b]thiophene, in aquatic environments, providing insights into the environmental behavior of these compounds (Andersson & Bobinger, 1996).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin, and ingestion .

Mechanism of Action

Target of Action

The primary target of 6-Methylbenzo[b]thiophene-2-carboxylic acid is the protein myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is an anti-apoptotic protein in the Bcl-2 family, which inhibits the progression of apoptosis via sequestering the pro-apoptotic proteins . Overexpression of Mcl-1 is associated with drug resistance and tumor relapse .

Mode of Action

This compound enters cancer cells effectively and causes DNA damage while simultaneously downregulating Mcl-1 to prompt a conspicuous apoptotic response . This dual action on both DNA damage and apoptosis regulation is a key aspect of its mode of action .

Biochemical Pathways

The compound’s action affects the apoptosis pathway and DNA damage repair pathway . By downregulating Mcl-1, it impairs the cell’s ability to inhibit apoptosis, leading to increased cell death . It also causes DNA damage, further promoting apoptosis .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its iLOGP value, is 1.73 , suggesting it may have good bioavailability.

Result of Action

The result of the compound’s action is increased apoptosis in cancer cells, particularly those resistant to cisplatin . This is achieved through the dual action of causing DNA damage and downregulating Mcl-1 .

Action Environment

The compound is recommended to be stored at 2-8°C in a dark place, sealed in dry conditions . It is also recommended to use it in a well-ventilated area . These environmental factors may influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

6-methyl-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRBOHOKLNORTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510526
Record name 6-Methyl-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1467-86-3
Record name 6-Methyl-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHYL-BENZOTHIOPHENE-2-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of palladium on 5% wet charcoal (50% water) (1.065 g) and ammonium formate (2.52 g) in methanol (30 ml) is stirred for 20 minutes in an inert atmosphere; a solution of 2.52 g of ammonium formate in 5 ml of water and a solution consisting of 2.26 g of 3-chloro-6-methyl-benzo[b]thiophene-2-carboxylic acid (18), 70 ml of methanol and 10 ml of 1N NaOH is then added. The mixture is kept under reflux stirring in an inert atmosphere for 15 hours. 0.425 g of Pd/C (5% wet) is then added, and the reaction mixture is again maintained under reflux for 24 hours. The mixture is then cooled, diluted with methanol, filtered through a Celite bed, and the catalyst is washed with further methanol. The filtrate is then evaporated until dry at low pressure and the residue treated with 70 ml of 1N HCl and 250 ml of ethyl acetate. The organic phase is washed with brine (3×) and evaporated until dry, to obtain 1.82 g of compound (1) in the form of a white solid; HPLC purity=98.2%, yield=94.7%.
Name
Quantity
0.425 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
2.52 g
Type
reactant
Reaction Step Three
Quantity
2.26 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
1.065 g
Type
reactant
Reaction Step Eight
Quantity
2.52 g
Type
reactant
Reaction Step Eight
Quantity
30 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Yield
94.7%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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